![molecular formula C20H17N5 B14226757 Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- CAS No. 821783-97-5](/img/structure/B14226757.png)
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is a complex organic compound that features a pyrazine ring substituted with pyridinyl and quinolinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired pyrazine ring with the appropriate substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives, while reduction may produce more saturated analogs.
科学的研究の応用
Chemistry
In chemistry, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used in the study of enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for biochemical research.
Medicine
In medicine, Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- has potential applications in drug development. Its unique structure may allow it to act as a lead compound for designing new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.
作用機序
The mechanism of action of Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar quinoline and pyrazole structure but differ in their specific substituents and functional groups.
Pyridine derivatives: These compounds contain a pyridine ring and may have similar chemical properties but differ in their overall structure and reactivity.
Uniqueness
Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)- is unique due to its specific combination of pyridinyl and quinolinyl groups attached to a pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
821783-97-5 |
|---|---|
分子式 |
C20H17N5 |
分子量 |
327.4 g/mol |
IUPAC名 |
N-(2-pyridin-4-ylethyl)-5-quinolin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C20H17N5/c1-2-4-18-16(3-1)11-17(12-23-18)19-13-25-20(14-24-19)22-10-7-15-5-8-21-9-6-15/h1-6,8-9,11-14H,7,10H2,(H,22,25) |
InChIキー |
CIDPLOHBWNIWAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


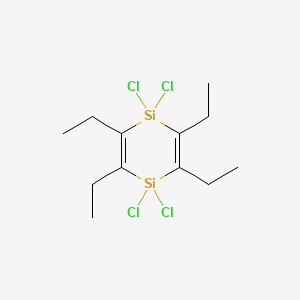

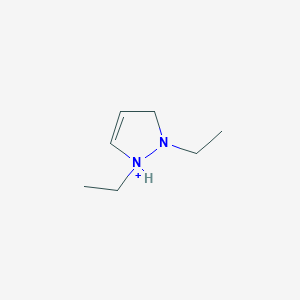
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)


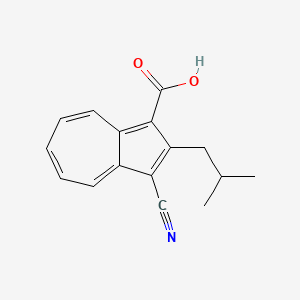
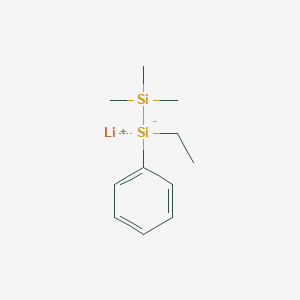
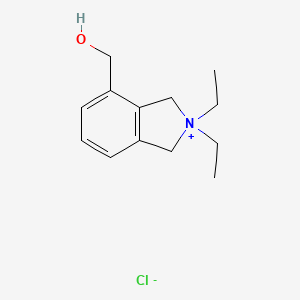
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)
![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

